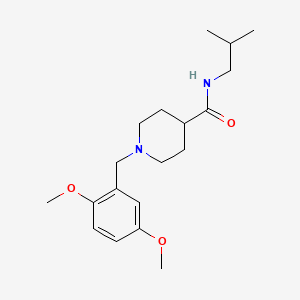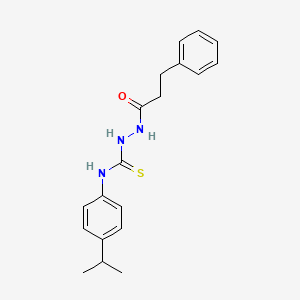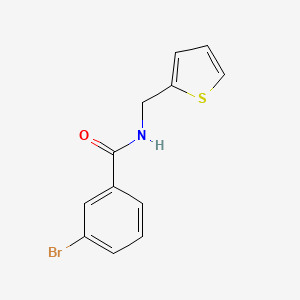![molecular formula C14H13ClN2O2S B5880052 N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)
N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide, commonly known as CP-868,596, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-868,596 is a highly selective inhibitor of the epidermal growth factor receptor (EGFR) and is known to have potent anti-tumor activity.
Mechanism of Action
CP-868,596 is a highly selective inhibitor of the N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide tyrosine kinase, which is a key regulator of cell growth and survival. By inhibiting the activity of N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide, CP-868,596 prevents the activation of downstream signaling pathways that promote cell proliferation and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that CP-868,596 inhibits the growth and survival of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of action for many cancer treatments. CP-868,596 has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
CP-868,596 is a highly selective inhibitor of N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide, which makes it an attractive target for cancer therapy. However, its high selectivity also limits its use in certain types of cancer that do not rely on N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide signaling for growth and survival. CP-868,596 is also a small molecule inhibitor, which may limit its effectiveness in penetrating solid tumors and reaching cancer cells that are located deep within the tumor.
Future Directions
Future research on CP-868,596 could focus on developing more potent and selective inhibitors of N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide, as well as identifying biomarkers that can predict which patients will respond best to treatment with N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide inhibitors. Additionally, research could focus on developing new strategies for delivering CP-868,596 to solid tumors, such as using nanoparticles or other drug delivery systems. Finally, research could focus on identifying new targets for cancer therapy that are complementary to N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide inhibition, in order to maximize the effectiveness of CP-868,596 and other N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide inhibitors in the treatment of cancer.
Synthesis Methods
CP-868,596 can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with propionyl chloride to form 2-chloro-5-propionylamino benzoic acid. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, CP-868,596.
Scientific Research Applications
CP-868,596 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including non-small cell lung cancer, head and neck cancer, and pancreatic cancer. CP-868,596 has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-2-13(18)16-9-5-6-10(15)11(8-9)17-14(19)12-4-3-7-20-12/h3-8H,2H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVPETQDLKYUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(propanoylamino)phenyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5879973.png)
![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5879984.png)
![2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5879997.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5880000.png)


![2-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5880024.png)
![3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880037.png)
![8-(4-hydroxybutyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5880038.png)
![4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B5880046.png)

